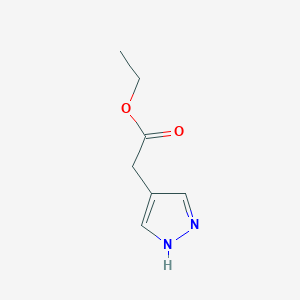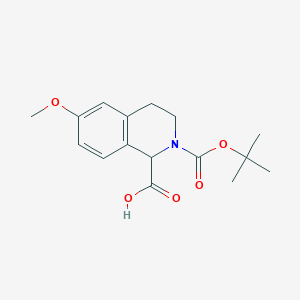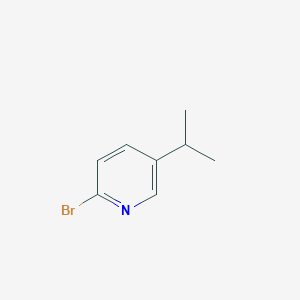![molecular formula C19H13FN2 B1342482 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 863422-98-4](/img/structure/B1342482.png)
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
Vue d'ensemble
Description
The compound "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is a derivative of the benzo[d]imidazole class, which is a bicyclic compound consisting of benzene fused to an imidazole ring. The presence of the fluorophenyl group suggests potential for interaction with biological systems, as fluorine atoms are often included in pharmaceuticals to modulate activity and increase metabolic stability.
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives typically involves cyclization reactions starting from o-phenylenediamine precursors. For example, the synthesis of "1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole" involves cyclization, N-alkylation, hydrolyzation, and chlorination steps . Although the exact synthesis of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is not detailed in the provided papers, similar synthetic strategies may be employed, such as the one-pot nitro reductive cyclization method used for the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal and molecular structure of "2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde" was determined using X-ray diffraction, revealing intermolecular interactions such as C-H…N, C-H…O, and C-H…F . Similar techniques would be applicable to determine the structure of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole".
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can participate in various chemical reactions. For example, the new fluorophores of the 3H-imidazo[4,5-e][2,1]benzoxazoles series underwent thermal rearrangement to form new compounds . The presence of a fluorine atom in "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could influence its reactivity, potentially leading to unique chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives can be studied using computational methods such as DFT, as well as experimental techniques. For instance, vibrational spectra and assignments for "2-(4-methoxyphenyl)-1H-benzo[d]imidazole" were investigated using ab initio calculations and compared with experimental IR spectra . Similarly, the physical and chemical properties of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could be analyzed to understand its stability, electronic structure, and potential biological activity.
Case Studies
Several of the provided papers discuss the biological activity of benzo[d]imidazole derivatives. For example, substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were examined for their antiproliferative effects against breast cancer cell lines, with some compounds showing greater activity than cisplatin . Additionally, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate was identified as a potent and safe antianxiety agent . These studies suggest that "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could also have potential therapeutic applications, which would warrant further investigation.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Properties
Research has identified derivatives of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole with notable antibacterial activities. A study by Darekar et al. (2020) synthesized novel derivatives and tested them for antibacterial activity, finding moderate activity against both gram-positive and gram-negative bacterial strains (Darekar, N., Karale, B., Akolkar, H., & Burungale, A. S., 2020). Similarly, compounds containing the 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole moiety synthesized for antimicrobial and antituberculosis properties showed promising results against various bacterial strains, including Mycobacterium tuberculosis (Jadhav, G., Shaikh, M., Kale, R., Shiradkar, M., & Gill, C., 2009).
Fluorescence Studies and Sensor Applications
The fluorescence properties of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole have been extensively studied, demonstrating its potential in sensor applications. Karunakaran et al. (2013) investigated the energy transfer from the compound to Al2O3 nanocrystals, deducing the distance and energy transfer dynamics, which could be significant in developing fluorescence-based sensors (Karunakaran, C., Jayabharathi, J., & Jayamoorthy, K., 2013). Additionally, the interaction of this compound with TiO2 nanoparticles has been studied, revealing its potential in enhancing fluorescence through specific nanoparticle interactions (Karunakaran, C., Jayabharathi, J., & Jayamoorthy, K., 2013).
Anticancer Activity
Compounds derived from 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole have shown potential anticancer activities. Karthikeyan et al. (2017) synthesized derivatives and evaluated them against breast cancer cell lines, with some showing greater antiproliferative effects than cisplatin, suggesting their usefulness in developing cancer therapeutics (Karthikeyan, C., Solomon, V., Lee, H., & Trivedi, P., 2017).
Electroluminescence and Material Science
The electroluminescent properties of benzimidazole derivatives have been explored for potential applications in light-emitting devices. Xu et al. (2010) synthesized small molecular Ir(3+) complexes with phenyl benzimidazole, demonstrating significant electroluminescent performance and highlighting the role of peripheral groups in enhancing device efficiency (Xu, H.-J., Yu, D.-H., Liu, L., Yan, P., Jia, L., Li, G., Yue, Z., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGNCBKKSOCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609975 | |
| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
CAS RN |
863422-98-4 | |
| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)

